1-Chloro-2-butene

Organometallic Chemistry Catalysis Oxidative Addition

Crotyl chloride (1-Chloro-2-butene, CAS 591-97-9) is the premier electrophile for enantio-, diastereo-, and regioselective iridium-catalyzed allylic alkylation—uniquely enabling vicinal tertiary and all-carbon quaternary stereocenters with LiCl/proton sponge. Its electron-donating methyl group accelerates oxidative addition versus simpler allyl chlorides. Minimal 3-chloro-1-butene contamination is essential for high-yield SN2 reactivity at the primary chloride. Specify isomer composition for reproducible stereochemical outcomes in complex natural product and pharmaceutical intermediate synthesis.

Molecular Formula C4H7Cl
Molecular Weight 90.55 g/mol
CAS No. 591-97-9
Cat. No. B1196595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-butene
CAS591-97-9
Synonyms1-chloro-2-butene
2-butenyl chloride
crotyl chloride
Molecular FormulaC4H7Cl
Molecular Weight90.55 g/mol
Structural Identifiers
SMILESCC=CCCl
InChIInChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
InChIKeyYTKRILODNOEEPX-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-butene (CAS 591-97-9) Procurement Guide: An Allylic Chloride Building Block for Organic Synthesis and Kinetics Research


1-Chloro-2-butene (CAS 591-97-9), commonly referred to as crotyl chloride, is a C4 allylic chloride that exists primarily as a mixture of cis- and trans- isomers, with the trans-isomer often predominating . This compound is a versatile electrophilic building block in organic synthesis, participating in nucleophilic substitution, transition metal-catalyzed cross-coupling, and allylic alkylation reactions [1]. Its utility extends beyond synthesis into physical chemistry, where it serves as a model substrate for probing structure-reactivity relationships and stereochemical outcomes in gas-phase radical reactions [2]. For procurement professionals and scientific researchers, understanding the specific isomeric composition and its impact on reactivity is critical for experimental reproducibility and process optimization [3]. The compound's well-defined, yet nuanced, reactivity profile distinguishes it from simpler or less-substituted allylic halides.

Why 1-Chloro-2-butene's Isomeric and Impurity Profile Matters for Reproducible Synthesis


Substituting 1-chloro-2-butene with a generic 'allylic chloride' or an undefined isomer mixture introduces significant risks to reaction outcomes, stereochemistry, and yield. As a positional isomer, 3-chloro-1-butene is a common contaminant in commercial preparations and exhibits fundamentally different reactivity; for instance, in SN2 reactions, the primary chloride in trans-1-chloro-2-butene is far more reactive than the secondary chloride in 3-chloro-1-butene [1]. Furthermore, the cis/trans isomer ratio directly impacts stereoselective transformations, as demonstrated by the distinct product distributions observed when reacting pure cis- or trans-2-butene with chlorine atoms [2]. Finally, compared to simpler analogs like allyl chloride, the electron-donating methyl group in crotyl chloride significantly accelerates oxidative addition reactions with transition metals, making it a kinetically distinct and often superior electrophile for specific catalytic cycles [3]. These factors underscore the necessity of a well-specified source of 1-chloro-2-butene to ensure process consistency and predictable chemistry.

Quantitative Differentiation Guide: 1-Chloro-2-butene vs. Alternatives


Enhanced Reactivity in Oxidative Addition to Pt(II) vs. Allyl Chloride

In oxidative addition reactions with a dimethylplatinum(II) complex, 1-chloro-2-butene (crotyl chloride) exhibits significantly higher reactivity than the simpler analog, allyl chloride [1]. This difference is attributed to the electron-donating inductive effect of the methyl substituent, which stabilizes the transition state [1].

Organometallic Chemistry Catalysis Oxidative Addition Reaction Kinetics

Superior SN2 Reactivity vs. 3-Chloro-1-butene Isomer

The yield of SN2 substitution products is significantly higher when using trans-1-chloro-2-butene compared to its positional isomer, 3-chloro-1-butene [1]. This is a direct consequence of the leaving group being located on a primary carbon in the 1-chloro-isomer, which is much more sterically accessible than the secondary carbon in the 3-chloro-isomer [1].

Organic Synthesis Nucleophilic Substitution Reaction Mechanism SN2

Defined Stereochemical Outcome in Gas-Phase Cl-Atom Reactions

The reaction of chlorine atoms with cis-2-butene produces 1-chloro-2-butene with distinct cis/trans selectivity, yielding 13% cis- and 2% trans-1-chloro-2-butene at 700 Torr [1]. Conversely, the reaction with trans-2-butene yields 2% cis- and 16% trans-1-chloro-2-butene under identical conditions [1]. This demonstrates a strong retention of stereochemistry in the primary product.

Atmospheric Chemistry Physical Chemistry Reaction Kinetics Stereochemistry

Greater Thermodynamic Stability vs. 3-Chloro-1-butene Isomer

1-Chloro-2-butene is thermodynamically more stable than its positional isomer, 3-chloro-1-butene, due to its more highly substituted internal double bond which benefits from greater hyperconjugation [1]. This stability is so pronounced that a mixture of the two isomers will, upon heating, equilibrate to favor 1-chloro-2-butene; for example, a 75:25 mixture of 3-chloro-1-butene to 1-chloro-2-butene was observed to shift to a 10:90 mixture after heating at 60 °C [1].

Thermodynamics Isomerization Process Chemistry Stability

Analytical Distinction via UV Resonance Raman Spectroscopy

The three isomers of crotyl chloride—cis-1-chloro-2-butene, trans-1-chloro-2-butene, and 3-chloro-1-butene—can be selectively detected and differentiated using UV resonance Raman spectroscopy [1]. Specifically, excitation at 231 nm results in a strong preresonance enhancement of the ethylenic mode of the 3-chloro-1-butene (vinyl) isomer at 1633 cm⁻¹, while the cis and trans isomers show no corresponding enhancement at this wavelength [1].

Analytical Chemistry Spectroscopy Raman Spectroscopy Isomer Differentiation

Recommended Research and Industrial Applications for 1-Chloro-2-butene


A Building Block for Stereoselective Iridium-Catalyzed Allylic Alkylation

1-Chloro-2-butene (crotyl chloride) is the premier electrophile for the first-in-class enantio-, diastereo-, and regioselective iridium-catalyzed allylic alkylation to form vicinal tertiary and all-carbon quaternary stereocenters [1]. The unique combination of crotyl chloride, LiCl, and a proton sponge enables this transformation, which is not achievable with other aliphatic-substituted allylic electrophiles [1]. This application is paramount for the synthesis of complex natural products and pharmaceutical candidates.

A Defined Substrate for Probing Gas-Phase Reaction Mechanisms

1-Chloro-2-butene is an ideal model compound for investigating stereochemical effects and structure-reactivity relationships in gas-phase radical reactions, such as those with atomic chlorine [1]. Its well-defined isomeric products provide a clear fingerprint for mechanistic studies relevant to atmospheric and combustion chemistry [1].

A Superior Electrophile in Organometallic Oxidative Addition

In research focused on organoplatinum and other transition metal chemistry, 1-chloro-2-butene is a kinetically distinct reagent compared to simpler allyl chlorides. Its enhanced reactivity, due to the electron-donating methyl group, makes it a valuable substrate for studying and optimizing oxidative addition steps in catalytic cycles [1].

A Key Starting Material in SN2-Dominated Synthetic Sequences

For synthetic routes that rely on an SN2 reaction to install the first carbon-carbon or carbon-heteroatom bond, a high-purity source of 1-chloro-2-butene with minimal 3-chloro-1-butene contamination is critical. The primary chloride center in 1-chloro-2-butene ensures high reactivity and yield under standard SN2 conditions, a crucial advantage over its secondary-chloride isomer [1].

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